![molecular formula C19H22N6O B2585730 4-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine CAS No. 2320955-62-0](/img/structure/B2585730.png)
4-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, an imidazo[1,2-b]pyridazine moiety, and a piperidinylmethoxy group attached to a pyrimidine ring. The combination of these functional groups endows the compound with unique physicochemical properties, making it a potential candidate for various therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Attachment of the piperidinylmethoxy group: This step involves the reaction of the imidazo[1,2-b]pyridazine core with a piperidine derivative, often under basic conditions to facilitate nucleophilic substitution.
Introduction of the cyclopropyl group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may result in the formation of deoxygenated or hydrogenated products.
Aplicaciones Científicas De Investigación
In Vitro Studies
The following table summarizes key biological activities observed for 4-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine across different studies:
Activity | Cell Line/Target | IC50 (µM) | Reference |
---|---|---|---|
Cytotoxicity | HeLa | 5.11 | |
Kinase Inhibition | TAK1 | >50% inhibition | |
Antiproliferative Effects | SUIT-2 (Pancreatic Cancer) | 1.4 - 4.2 | |
Migration Inhibition | Capan-1 (Pancreatic Cancer) | Significant |
Case Study 1: Anticancer Activity
In a study published in Molecules, the compound was evaluated for its anticancer properties against pancreatic ductal adenocarcinoma (PDAC) cell lines. The results indicated significant antiproliferative activity with IC50 values ranging from 1.4 to 4.2 µM across various concentrations. Moreover, the compound inhibited the migration rate of SUIT-2 cells in scratch wound-healing assays, suggesting potential applications in preventing metastasis.
Case Study 2: Kinase Inhibition
Research focused on the inhibition of TAK1 kinase revealed that this compound could effectively block this pathway at concentrations resulting in over 50% inhibition. This finding is particularly relevant given TAK1's role in cancer cell survival and proliferation. Structural modifications in the compound were hypothesized to enhance its binding affinity to the ATP-binding site of TAK1.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and may have similar biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring may exhibit similar physicochemical properties and therapeutic potential.
Piperidine derivatives: These compounds contain a piperidine ring and may have comparable pharmacological profiles.
Uniqueness
4-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Actividad Biológica
4-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine is a synthetic compound that belongs to a class of molecules known for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H21N7, with a molecular weight of 335.4 g/mol. The compound features a pyrimidine core substituted with cyclopropyl and imidazo[1,2-b]pyridazine moieties, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H21N7 |
Molecular Weight | 335.4 g/mol |
IUPAC Name | 6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylimidazo[1,2-b]pyridazine |
InChI Key | MBIWNLQNNLJBST-UHFFFAOYSA-N |
The biological activity of this compound primarily stems from its ability to interact with specific kinases and receptors involved in cellular signaling pathways. It acts as an ATP-competitive inhibitor , modulating the activity of various kinases. For instance, studies have shown that compounds with similar structures exhibit significant inhibitory effects on kinases such as Bcr-Abl and CDK4/6, which are crucial in cancer cell proliferation and survival .
Biological Activity and Efficacy
Research indicates that this compound demonstrates notable anti-proliferative effects in various cancer cell lines. The compound's efficacy can be quantified through IC50 values, which measure the concentration required to inhibit cell growth by 50%. For example, related compounds have shown IC50 values ranging from 26 nM to over 200 nM against specific cancer types .
Case Studies
- Inhibition of Bcr-Abl Kinase : A study highlighted a derivative of the compound that exhibited an IC50 of approximately 26 nM against the Bcr-Abl T315I mutant, indicating strong potential for treating resistant forms of leukemia .
- CDK Inhibition : Another investigation into structurally similar compounds revealed effective inhibition against CDK4/6 with IC50 values around 4 nM, demonstrating the compound's role in blocking pathways essential for tumor growth .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Compounds in this class often exhibit moderate to high plasma protein binding and metabolic stability, which are crucial for maintaining therapeutic levels in vivo.
Propiedades
IUPAC Name |
6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-2-15(1)16-11-19(22-13-21-16)26-12-14-5-8-24(9-6-14)18-4-3-17-20-7-10-25(17)23-18/h3-4,7,10-11,13-15H,1-2,5-6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRXVIFRJCTNRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN5C=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.